Computed Physicochemical Properties Differentiate This Building Block from the Parent Scaffold
The compound exhibits a computed polar surface area (PSA) of 80 Ų and an ACD/LogP of –0.20, compared with imidazo[1,5-a]pyrimidine (parent scaffold, CAS 274-67-9) which has a lower molecular weight (119.12 g·mol⁻¹) and a higher experimental density (1.29 g·cm⁻³) but lacks the amino and nitrile substituents necessary for hydrogen bonding . The target compound possesses 2 H-bond donors and 5 H-bond acceptors, with zero Rule-of-5 violations and only 1 freely rotatable bond, indicating a rigid, drug-like fragment suitable for fragment-based drug discovery (FBDD) . The computed melting point is 150.87 °C (adapted Stein & Brown method) and the estimated boiling point is 382.02 °C .
| Evidence Dimension | Polar surface area (PSA) |
|---|---|
| Target Compound Data | 80 Ų |
| Comparator Or Baseline | Imidazo[1,5-a]pyrimidine (parent): PSA not separately reported; lacks amino and nitrile groups |
| Quantified Difference | Presence of amino (+1 HBD) and nitrile (+1 HBA) groups alters hydrogen-bonding capacity relative to unsubstituted scaffold |
| Conditions | Computed using ACD/Labs Percepta Platform PhysChem Module v14.00; data from ChemSpider |
Why This Matters
The PSA of 80 Ų and LogP of –0.20 position this compound within favorable oral bioavailability space and distinguish it from more lipophilic substituted imidazo[1,5-a]pyrimidines, guiding procurement decisions for fragment library assembly where balanced polarity is required.
